3,5-Dinitrobenzenesulfonyl chloride
Overview
Description
3,5-Dinitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O6S. It is a derivative of benzenesulfonyl chloride, where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
3,5-Dinitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Dinitrobenzenesulfonyl chloride . For instance, its reactivity might be enhanced in alkaline conditions or at elevated temperatures.
Safety and Hazards
3,5-Dinitrobenzenesulfonyl chloride is a reactive sulfonylating agent and should be avoided from contact with skin and mucous membranes . It can be stored at room temperature for prolonged periods when dried and kept free of moisture . It is classified as dangerous with hazard statements indicating that it is fatal if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzenesulfonyl chloride can be synthesized through the nitration of benzenesulfonyl chlorideThe reaction is typically carried out under controlled temperature conditions to ensure the selective substitution at the 3 and 5 positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major products are 3,5-diaminobenzenesulfonyl chloride.
Oxidation: Products depend on the specific conditions but may include various oxidized derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride: Similar in structure but with nitro groups at the 2 and 4 positions.
Benzenesulfonyl chloride: Lacks nitro groups, making it less reactive.
4-Nitrobenzenesulfonyl chloride: Contains a single nitro group at the 4 position.
Uniqueness
3,5-Dinitrobenzenesulfonyl chloride is unique due to the presence of two nitro groups at the 3 and 5 positions, which enhances its electrophilicity and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in synthetic applications where high reactivity is desired .
Properties
IUPAC Name |
3,5-dinitrobenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCLLCEBJUOLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530736 | |
Record name | 3,5-Dinitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31206-25-4 | |
Record name | 3,5-Dinitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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